Cas no 503417-38-7 (1-(3-pyridyl)cyclopropanamine)

1-(3-Pyridyl)cyclopropanamine is a cyclopropylamine derivative featuring a pyridine substituent at the 3-position, offering a unique structural motif for synthetic and medicinal chemistry applications. Its rigid cyclopropane ring and heteroaromatic pyridine group contribute to enhanced steric and electronic properties, making it a valuable intermediate in the design of bioactive compounds. The compound's amine functionality allows for further derivatization, enabling its use in the synthesis of pharmaceuticals, agrochemicals, or ligands for catalysis. Its balanced lipophilicity and polarity enhance solubility in common organic solvents, facilitating handling in laboratory settings. This scaffold is particularly useful in drug discovery for probing structure-activity relationships due to its constrained geometry and potential for targeted interactions.
1-(3-pyridyl)cyclopropanamine structure
1-(3-pyridyl)cyclopropanamine structure
Product Name:1-(3-pyridyl)cyclopropanamine
CAS No:503417-38-7
MF:C8H10N2
MW:134.178401470184
MDL:MFCD08059319
CID:366831
PubChem ID:17800025
Update Time:2025-06-14

1-(3-pyridyl)cyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(Pyridin-3-yl)cyclopropanamine
    • 1-pyridin-3-ylcyclopropan-1-amine
    • 1-PYRIDIN-3-YL-CYCLOPROPYLAMINE
    • Cyclopropanamine, 1-(3-pyridinyl)-
    • 1-(3-pyridyl)cyclopropanamine
    • SCHEMBL11971740
    • DTXSID50591034
    • FT-0648596
    • 1-(3-Pyridinyl)cyclopropanamine
    • AC-22845
    • AB43088
    • A24658
    • 1-Pyridin-3-yl-cyclopropylamin
    • AKOS011972494
    • EN300-1255448
    • 1-(PYRIDIN-3-YL)CYCLOPROPAN-1-AMINE
    • 503417-38-7
    • CS-M0008
    • MDL: MFCD08059319
    • Inchi: 1S/C8H10N2/c9-8(3-4-8)7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2
    • InChI Key: NCKHUCRTBXQWHQ-UHFFFAOYSA-N
    • SMILES: NC1(C2C=NC=CC=2)CC1

Computed Properties

  • Exact Mass: 134.08400
  • Monoisotopic Mass: 134.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9A^2
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.150
  • Boiling Point: 239 ºC
  • Flash Point: 121 ºC
  • Refractive Index: 1.598
  • PSA: 38.91000
  • LogP: 1.72970

1-(3-pyridyl)cyclopropanamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(3-pyridyl)cyclopropanamine Pricemore >>

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1-(3-pyridyl)cyclopropanamine Suppliers

Amadis Chemical Company Limited
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(CAS:503417-38-7)1-(3-pyridyl)cyclopropanamine
Order Number:A24658
Stock Status:in Stock
Quantity:5g/500mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):611.0/190.0
Email:sales@amadischem.com

Additional information on 1-(3-pyridyl)cyclopropanamine

Comprehensive Overview of 1-(3-pyridyl)cyclopropanamine (CAS No. 503417-38-7): Properties, Applications, and Research Insights

1-(3-pyridyl)cyclopropanamine (CAS No. 503417-38-7) is a specialized organic compound featuring a cyclopropane ring linked to a pyridine moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block. The cyclopropylamine scaffold, combined with the 3-pyridyl group, offers distinct electronic and steric properties, making it valuable for drug discovery and material science applications.

Recent trends in heterocyclic chemistry highlight the growing demand for nitrogen-containing scaffolds like 1-(3-pyridyl)cyclopropanamine. Researchers frequently search for "cyclopropylamine derivatives in drug design" or "pyridine-based bioactive compounds," reflecting its relevance in modern medicinal chemistry. The compound's rigid three-membered ring contributes to conformational restriction, a sought-after feature for optimizing target binding affinity in lead optimization.

From a synthetic perspective, CAS 503417-38-7 serves as a key intermediate for constructing more complex molecules. Its amine functionality allows for diverse derivatization, including amide coupling or reductive amination, while the pyridine nitrogen can participate in coordination chemistry. These characteristics align with current industry interests in "fragment-based drug discovery" and "small molecule modulators," particularly for protein-protein interaction targets.

The physicochemical properties of 1-(3-pyridyl)cyclopropanamine contribute to its research utility. With moderate lipophilicity (predicted LogP ~1.2) and basicity (pKa ~9 for the pyridine nitrogen), it demonstrates favorable drug-like properties according to Lipinski's rule of five. This explains why similar cyclopropane-amine hybrids frequently appear in patent literature for CNS targets and enzyme inhibitors.

Analytical characterization of 503417-38-7 typically involves LC-MS (showing [M+H]+ at m/z 135.1) and NMR spectroscopy (characteristic cyclopropane protons at δ 0.5-1.0 ppm). These techniques address common queries about "how to identify cyclopropylamine compounds" or "MS fragmentation patterns of pyridine derivatives." Proper handling requires anhydrous conditions due to the amine's sensitivity to moisture, though it remains stable under inert atmospheres.

Emerging applications explore 1-(3-pyridyl)cyclopropanamine in materials science, particularly as a ligand for transition metal catalysts in cross-coupling reactions. This connects to trending searches about "N-heterocyclic ligands in catalysis" and "sustainable synthetic methodologies." The compound's ability to chelate metals while maintaining steric constraint makes it valuable for developing new catalytic systems.

Regulatory status and commercial availability of CAS 503417-38-7 remain subjects of frequent inquiry. While not classified as hazardous under standard systems, proper laboratory precautions apply. Suppliers typically offer it as a research-grade chemical with >95% purity, addressing the needs of "high-purity building blocks for medicinal chemistry" – a consistently trending search phrase among synthetic chemists.

Future research directions may explore the compound's potential in bioisosteric replacement strategies, particularly for improving metabolic stability of lead compounds. The cyclopropane ring's isosteric properties relative to peptide bonds or carbonyl groups make it valuable for addressing common drug development challenges like "improving pharmacokinetic profiles" – another highly searched optimization strategy in drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:503417-38-7)1-(3-pyridyl)cyclopropanamine
A24658
Purity:99%/99%
Quantity:5g/500mg
Price ($):611.0/190.0
Email